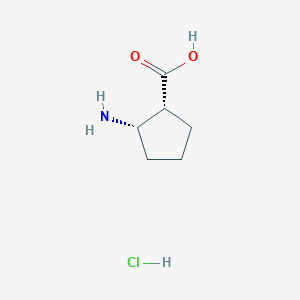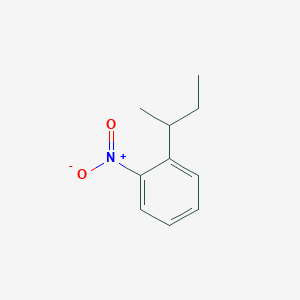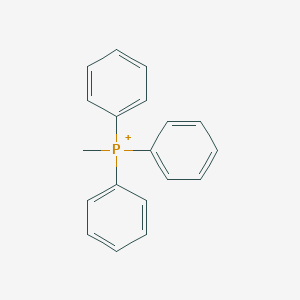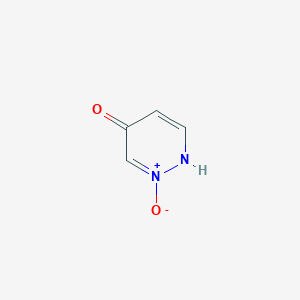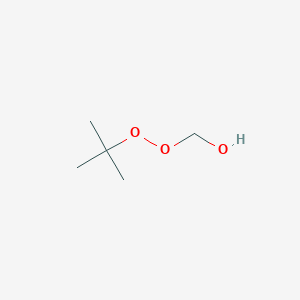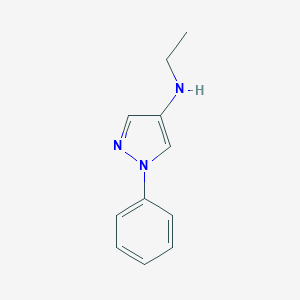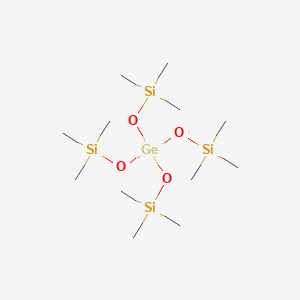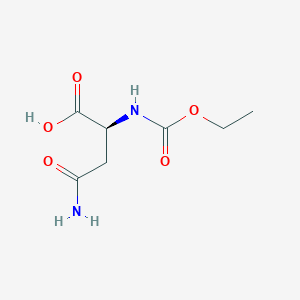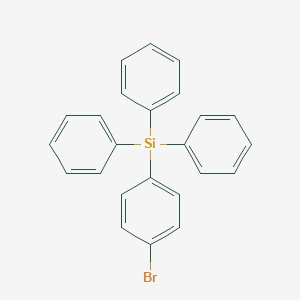
(4-溴苯基)三苯基硅烷
描述
(4-Bromophenyl)triphenylsilane is a compound that is part of the organosilicon chemical family. Organosilicon compounds are known for their versatility in synthesis and their ability to form polymers with unique properties. The presence of the bromophenyl group in the molecule suggests that it could be reactive towards nucleophilic substitution reactions, which is a common pathway for further chemical modifications in organosilicon chemistry.
Synthesis Analysis
The synthesis of related organosilicon compounds has been demonstrated through various methods. For instance, the treatment of (4-bromophenyl)diethoxymethylsilane with magnesium in THF can yield polymeric materials, as shown in the preparation of poly[p-(ethoxymethylsilylene)phenylene] with a 58% yield . This suggests that similar synthetic strategies could potentially be applied to synthesize (4-bromophenyl)triphenylsilane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be quite complex, and the presence of a bromophenyl group can influence the overall geometry and reactivity of the molecule. The crystal structures of related compounds, such as 1,3-bis(4'-bromophenyl)propane-1,2,3-trione, have been determined by X-ray diffraction, which provides insights into the arrangement of the phenyl rings and other substituents in the molecule . This information is crucial for understanding the reactivity and potential applications of (4-bromophenyl)triphenylsilane.
Chemical Reactions Analysis
The reactivity of organosilicon compounds with bromophenyl groups can lead to a variety of chemical transformations. For example, the dimerization of organosilicon compounds catalyzed by bromide ions has been reported, which can result in the formation of new cyclic structures . Additionally, the reaction of triphenylsilyllithium with α-bromopropene has been studied, yielding hexaphenyldisilane and other by-products, indicating the potential for (4-bromophenyl)triphenylsilane to undergo similar reactions with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon polymers can be tailored by modifying the substituents on the silicon atoms. For example, the Si-OEt bonds in poly[p-(ethoxymethylsilylene)phenylene] can be readily transformed into Si-Cl bonds, which then react with a variety of nucleophiles to afford substitution products . The thermal properties of these polymers have been investigated, showing their stability under different conditions. This suggests that (4-bromophenyl)triphenylsilane could also exhibit interesting physical and chemical properties that could be explored for various applications.
科学研究应用
用于主客体化学的刘易斯酸性分子: 已经合成了具有金属或硅基受体基团的邻位取代三苯基硅烷衍生物,用于主客体化学。这些分子表现出不同的空腔结构,并在结合研究中显示出潜力 (Tomaschautzky et al., 2017).
杂蒽的合成: 三苯基硅烷衍生物已用于杂蒽的合成,这在有机电子材料的开发中很重要 (Bickelhaupt et al., 1976).
聚合有机硅体系: (4-溴苯基)三苯基硅烷已用于制备聚合有机硅体系。这些聚合物在开发具有独特热和化学性质的新材料方面显示出潜力 (Ohshita et al., 1997).
磷光有机发光二极管 (OLED): 包括 (4-溴苯基)三苯基硅烷在内的三苯基硅烷取代芳烃已被证明是绿色磷光 OLED 中的主体材料,显示出有效的发射性能 (Kim et al., 2016).
用于 OLED 的硅中心咪唑基衍生物: 已经合成了新型的硅中心咪唑基衍生物,包括 (4-溴苯基)三苯基硅烷,用于作为 OLED 中的蓝色发射体或空穴阻挡材料,表现出高热稳定性和荧光 (Wang et al., 2010).
聚集诱导发光发光剂: 已经合成了结合三苯胺和 (4-溴苯基)三苯基硅烷的化合物,用于聚集诱导发光发光剂,显示出增强的空穴传输特性和热稳定性 (Liu et al., 2011).
医学肿瘤学中的辐射防护: 已经研究了某些具有 (4-溴苯基)三苯基硅烷的生物活性化合物在辐射防护中的潜力,特别是在医学肿瘤学和核医学中 (Yılmaz et al., 2020).
光致发光性质: 已经合成了 (4-溴苯基)三苯基硅烷的衍生物以研究其光致发光性质,显示出在开发新型发光材料方面的潜力 (Li et al., 2011).
安全和危害
属性
IUPAC Name |
(4-bromophenyl)-triphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrSi/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZSLJULKCKKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304978 | |
| Record name | (4-Bromophenyl)triphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)triphenylsilane | |
CAS RN |
18737-40-1 | |
| Record name | 18737-40-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Bromophenyl)triphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


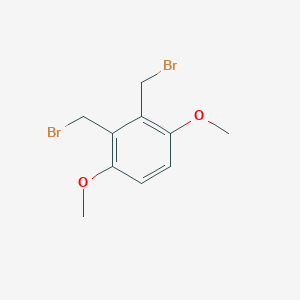
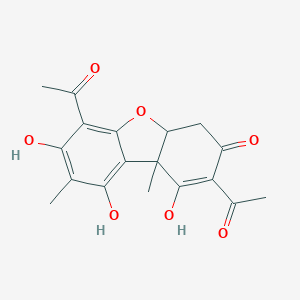

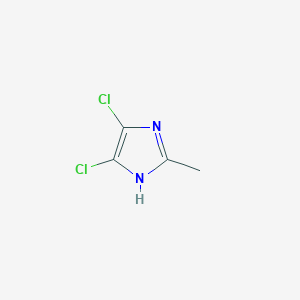
![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
